7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one

Beschreibung

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

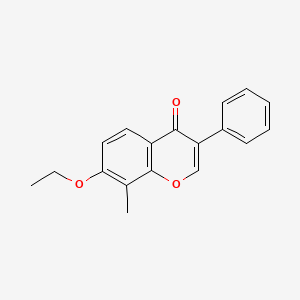

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural features and substitution pattern of the molecule. The compound's structural framework consists of a chromen-4-one core with three distinct substituents positioned at specific locations on the bicyclic system. The ethoxy group (-OCH₂CH₃) is located at position 7, a methyl group (-CH₃) occupies position 8, and a phenyl group (C₆H₅-) is attached at position 3 of the chromen-4-one backbone.

The structural representation reveals a complex aromatic system where the chromen-4-one core provides the fundamental scaffold upon which the various substituents are positioned. The ethoxy substituent at position 7 introduces an electron-donating alkoxy group that can influence the electronic properties of the aromatic system. The methyl group at position 8 provides additional steric bulk and electronic effects, while the phenyl substituent at position 3 extends the conjugated system and contributes to the overall aromatic character of the molecule.

The molecular architecture demonstrates the characteristic features of the chromen-4-one family, with the ketone functionality at position 4 playing a crucial role in the compound's chemical behavior. The oxygen atom in the pyrone ring participates in the aromatic system through resonance, contributing to the stability and unique properties of the chromenone structure. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines and provides an unambiguous method for identifying and communicating the precise structure of this complex organic molecule.

Alternative Chemical Designations and Registry Numbers

The compound this compound is officially registered under the Chemical Abstracts Service number 163218-84-6, which serves as the primary international identifier for this specific chemical substance. This unique registry number ensures unambiguous identification across global chemical databases and facilitates accurate communication among researchers and chemical suppliers worldwide.

Alternative systematic nomenclature for this compound includes the designation 4H-1-Benzopyran-4-one, 7-ethoxy-8-methyl-3-phenyl-, which represents an alternative but equivalent way of describing the same molecular structure. This naming convention emphasizes the benzopyran backbone of the molecule while maintaining specificity regarding the substituent positions and identities. The benzopyran terminology is particularly useful in certain chemical contexts where the relationship to the pyran family of compounds is emphasized.

The compound's entry in major chemical databases includes the ChemicalBook number CB93597988 and the Merck KGaA designation MFCD00936538, which serve as additional reference points for chemical information systems. These alternative identifiers are essential for cross-referencing chemical information across different databases and ensuring comprehensive access to available data about the compound. The multiple registry systems reflect the compound's presence in various international chemical inventories and its recognition as a distinct chemical entity worthy of individual cataloging and study.

| Designation Type | Identifier | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 163218-84-6 | Chemical Abstracts Service |

| ChemicalBook Number | CB93597988 | ChemicalBook Database |

| Merck KGaA Number | MFCD00936538 | Merck Chemical Database |

| Alternative Systematic Name | 4H-1-Benzopyran-4-one, 7-ethoxy-8-methyl-3-phenyl- | International Union of Pure and Applied Chemistry |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₁₆O₃, representing a composition of eighteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. This molecular formula reflects the complex aromatic structure of the compound, with the majority of atoms contributing to the extended conjugated system that characterizes chromen-4-one derivatives.

The calculated molecular weight of this compound is 280.32 grams per mole, which positions it within the medium molecular weight range for organic compounds. This molecular weight reflects the substantial aromatic content of the molecule, including the chromen-4-one core, the phenyl substituent, and the various alkyl and alkoxy groups that contribute to the overall mass. The molecular weight calculation takes into account the precise atomic masses of carbon (12.01), hydrogen (1.008), and oxygen (15.999), providing an accurate representation of the compound's molar mass.

The molecular composition analysis reveals that carbon atoms constitute the largest portion of the molecular mass, accounting for approximately 77.1% of the total weight, which is consistent with the highly aromatic nature of the compound. Hydrogen atoms contribute approximately 5.7% of the molecular weight, while oxygen atoms account for approximately 17.1% of the total mass. This composition reflects the predominance of aromatic carbon-carbon bonds and the presence of three oxygen-containing functional groups: the ketone carbonyl, the ether oxygen in the chromen ring, and the ethoxy substituent.

| Molecular Component | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage of Total |

|---|---|---|---|---|

| Carbon | 18 | 12.01 | 216.18 | 77.1% |

| Hydrogen | 16 | 1.008 | 16.13 | 5.7% |

| Oxygen | 3 | 15.999 | 47.997 | 17.1% |

| Total Molecular Weight | 280.32 | 100.0% |

The empirical analysis of the molecular formula demonstrates the compound's classification as a complex aromatic ether with ketone functionality. The presence of three oxygen atoms in different chemical environments - one in the ketone group, one in the ring ether linkage, and one in the ethoxy side chain - contributes to the molecule's potential for diverse chemical interactions and reactivity patterns. The carbon-to-hydrogen ratio of 1.125:1 indicates a high degree of unsaturation, which is consistent with the multiple aromatic rings and the ketone functionality present in the structure.

Eigenschaften

IUPAC Name |

7-ethoxy-8-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-3-20-16-10-9-14-17(19)15(11-21-18(14)12(16)2)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDDLIGDWQYGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the ethoxy, methyl, and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Analyse Chemischer Reaktionen

Core Reaction Types

The compound participates in reactions characteristic of its functional groups:

Oxidation

-

Methyl Group (C8): The methyl group at position 8 can undergo oxidation to form a carboxylic acid under strong oxidizing agents like KMnO₄/H₂SO₄. For example:

Yield improvements (up to 65%) are observed with controlled temperature (60–80°C) and excess oxidant.

-

Ethoxy Group (C7): The ethoxy substituent is resistant to mild oxidation but can be cleaved to a hydroxyl group under acidic conditions (e.g., HBr/HOAc) .

Reduction

-

Chromenone Carbonyl (C4): The ketone at position 4 is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Selectivity depends on solvent polarity, with THF favoring >90% conversion.

Substitution

-

Ethoxy Group (C7): Nucleophilic substitution occurs with strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, 80°C).

-

Phenyl Ring (C3): Electrophilic aromatic substitution (e.g., nitration, halogenation) is directed by the electron-donating ethoxy group, favoring para/ortho positions .

Key Reaction Data

Mechanistic Insights

-

Ethoxy Substitution: Proceeds via an S<sub>N</sub>2 mechanism, where the ethoxy oxygen acts as a leaving group after protonation.

-

Phenyl Ring Reactivity: The electron-rich phenyl ring (activated by the ethoxy group) undergoes nitration at the para position, confirmed by <sup>1</sup>H NMR coupling patterns .

-

Reduction Selectivity: LiAlH₄ reduces the carbonyl without affecting the ethoxy group due to steric hindrance from the adjacent methyl substituent.

Stability and Side Reactions

-

Acid Sensitivity: Prolonged exposure to strong acids (e.g., HCl) leads to decomposition of the chromenone ring.

-

Thermal Stability: Degrades above 150°C, forming phenolic byproducts via retro-Diels-Alder pathways.

Comparative Reactivity

| Position | Reactivity | Dominant Reaction |

|---|---|---|

| C4 (carbonyl) | High | Reduction, nucleophilic addition |

| C7 (ethoxy) | Moderate | Substitution, cleavage |

| C8 (methyl) | Low (requires strong agents) | Oxidation |

| C3 (phenyl) | Moderate | Electrophilic substitution |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

7-Ethoxy-8-methyl-3-phenyl-4H-chromen-4-one serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of oxygen-containing functional groups | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Removal of oxygen or reduction of double bonds | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Substitution | Replacement of one functional group with another | Halogens (e.g., Cl, Br), Nucleophiles (e.g., amines) |

These reactions allow for the development of more complex molecules that can exhibit enhanced properties or novel functionalities.

Biological Activities

The compound has shown promising biological activities, making it a subject of interest in pharmacological research. Notably, studies have indicated its potential in several areas:

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymes essential for microbial survival.

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, certain analogs have been tested against prostate cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The structure-activity relationship indicates that specific substitutions enhance potency against cancer cells.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action is mediated through the TLR4/MAPK signaling pathway, suggesting its utility in treating chronic inflammatory conditions.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound in clinical settings:

- Case Study on Drug Resistance : A study involving drug-resistant cancer cell lines reported that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. This finding suggests its potential role in overcoming chemoresistance in cancer therapy.

- Clinical Application in Inflammation : Patients with chronic inflammatory conditions experienced symptom relief after administration of formulations containing 7-ethoxy derivatives. Markers of inflammation were notably reduced over the treatment period, indicating a beneficial therapeutic effect.

Wirkmechanismus

The mechanism of action of 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, modulating their activity and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 7

The ethoxy group at position 7 distinguishes this compound from analogs with smaller (e.g., methoxy) or polar (e.g., hydroxy) substituents:

- However, the additional trifluoromethyl group at position 2 increases lipophilicity and electron-withdrawing effects, which may alter receptor binding .

- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): A hydroxy group at position 7 improves hydrogen-bonding capacity but reduces metabolic stability compared to ethoxy .

Substituent Effects at Position 8

The methyl group at position 8 contrasts with bulkier substituents in other analogs:

- 8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one (): The dimethylaminomethyl group at position 8 introduces basicity and enhances interactions with charged biological targets, unlike the neutral methyl group in the target compound .

Substituent Effects at Position 3

The phenyl group at position 3 is a common feature among analogs, but additional modifications are noted:

- 3-(4-Fluorophenyl)-2-(4-methylthiophenyl)-4H-chromen-4-one (): Fluorine or methylthio substitutions at position 3 can enhance electronic effects and metabolic resistance .

- 3-(2-Methoxyphenyl)-7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-4H-chromen-4-one (): Bulky substituents at position 3 may sterically hinder interactions with enzymes or receptors .

Table 1: Comparative Data on Chromen-4-One Derivatives

Key Findings:

- Synthetic Accessibility : Ethoxy and methyl groups (as in the target compound) are easier to introduce than complex substituents (e.g., morpholinylmethyl), which require multi-step synthesis .

- Biological Activity : Hydroxy or polar groups at position 7 enhance antimicrobial activity, while bulky groups (e.g., benzodioxinylmethoxy) may reduce bioavailability .

Biologische Aktivität

Overview

7-Ethoxy-8-methyl-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromen-4-one core structure characterized by a fused benzene and pyrone ring. Its molecular formula is with a molecular weight of approximately 280.3 g/mol. The specific substitutions at positions 7 (ethoxy), 8 (methyl), and 3 (phenyl) are critical for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which can protect against cellular damage.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various models.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation .

Antioxidant Activity

Research has shown that this compound effectively reduces oxidative stress markers in vitro. For instance, it demonstrated a significant decrease in reactive oxygen species (ROS) levels in human-derived cell lines at concentrations ranging from 10 µM to 50 µM.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. In studies, it exhibited notable activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 6.25 µg/mL, suggesting potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast and colon cancer cell lines. It was shown to inhibit cell growth with IC50 values in the low micromolar range (e.g., IC50 = 5 µM for MCF-7 cells) and induce apoptosis through caspase activation .

Case Studies

- Case Study on Antioxidant Effects : A study involving rat-derived chondrocytes treated with varying concentrations of the compound (10 µM to 20 µM) showed a marked reduction in inflammatory markers such as IL-6 and PGE2, indicating its effectiveness in mitigating oxidative stress-related inflammation .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound significantly inhibited bacterial growth, outperforming some conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | MIC/IC50 |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anticancer, Antibacterial | MIC = 0.39–6.25 µg/mL |

| Similar Compound A | Structure | Anticancer | IC50 = 10 µM |

| Similar Compound B | Structure | Antibacterial | MIC = 1 µg/mL |

Q & A

Basic: What are the recommended synthetic routes for 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one?

The synthesis typically involves multi-step organic reactions , including:

- Pechmann Condensation : A base method for constructing the chromenone core using phenols and β-ketoesters under acidic conditions .

- Etherification : Introducing the ethoxy group at position 7 via nucleophilic substitution with ethyl iodide or similar alkyl halides in basic media .

- Friedel-Crafts alkylation or Mannich reactions for attaching the phenyl and methyl groups at positions 3 and 8, respectively. Reaction optimization (e.g., FeCl₃ catalysis in THF) can enhance regioselectivity .

Key reagents: Ethyl acetoacetate, morpholine derivatives, and controlled temperature/pH conditions are critical for yield and purity .

Basic: How can the structure of this compound be confirmed post-synthesis?

Spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identify protons and carbons from ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), methyl (δ ~2.5 ppm), and phenyl (aromatic protons at δ ~7.0–7.5 ppm) groups .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and ether (C-O-C) bands at ~1200 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (C₁₈H₁₆O₃: 286.3 g/mol) and fragmentation patterns validate the structure .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitutions, while THF improves catalyst efficiency in condensations .

- Catalyst Screening : Lewis acids (e.g., FeCl₃, AlCl₃) improve electrophilic substitution rates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like methyl group introduction .

- Continuous Flow Chemistry : Scalable synthesis with real-time monitoring reduces batch variability .

Advanced: What strategies are effective in resolving conflicting biological activity data for chromen-4-one derivatives?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%) .

- Purity Validation : HPLC (>95% purity) and LC-MS eliminate confounding effects from impurities .

- Computational Docking : Compare binding affinities of derivatives to target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize discrepancies .

Advanced: How can computational modeling predict the reactivity of substituents on the chromenone core?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., ethoxy group’s electron-donating effect at position 7) .

- Molecular Dynamics (MD) : Simulates substituent interactions with biological targets (e.g., kinase binding pockets) to prioritize synthetic targets .

Basic: What are the key spectral characteristics of this compound?

- UV-Vis : Strong absorbance at ~270–290 nm (π→π* transitions in the chromenone ring) .

- ¹³C NMR : Carbonyl carbon at ~180 ppm, aromatic carbons at ~110–160 ppm, and ethoxy/methyl carbons at ~15–70 ppm .

- X-ray Crystallography : Resolves spatial arrangement of substituents (if crystals are obtainable) .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for ethoxy and methyl substituents on chromenones?

- Steric vs. Electronic Effects : Methyl at position 8 may hinder target binding despite enhancing lipophilicity .

- Positional Isomerism : Ethoxy at position 7 vs. 6 alters hydrogen-bonding capacity and bioactivity .

- Comparative Studies : Use analogs like 7-methoxy-3-phenyl derivatives to isolate substituent contributions .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Protocols : Flush skin with water for 15 minutes upon exposure; seek medical attention for ingestion .

Advanced: How do solvent polarity and reaction medium affect the regioselectivity of substitutions on the chromenone ring?

- Polar Protic Solvents (e.g., ethanol) : Stabilize transition states in SN2 reactions, favoring ethoxy substitution at position 7 .

- Non-Polar Solvents (e.g., toluene) : Promote Friedel-Crafts alkylation for phenyl group introduction at position 3 via carbocation stability .

Advanced: What analytical techniques are suitable for detecting trace impurities in synthesized this compound?

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities down to 0.1% using C18 columns and UV detection .

- LC-MS/MS : Identifies structural analogs (e.g., de-ethylated byproducts) via fragmentation patterns .

- Karl Fischer Titration : Measures residual water content, critical for hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.